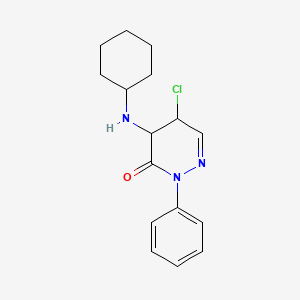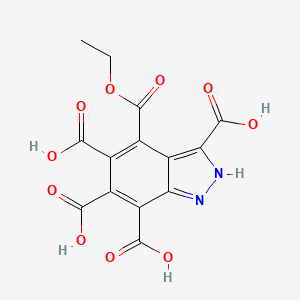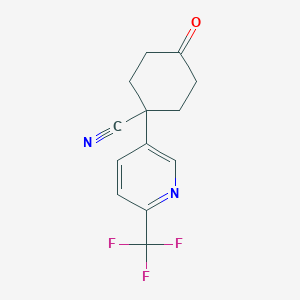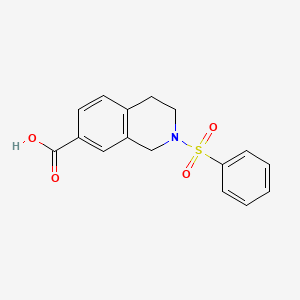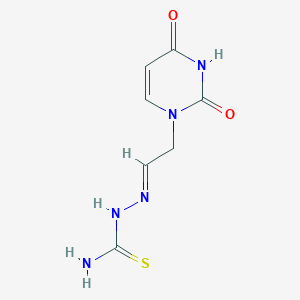
Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a pyridine ring at the 4-position and a methyl ester group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed via reductive amination followed by cyclization.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through cross-coupling reactions such as the Suzuki-Miyaura coupling, where a pyridine boronic acid is coupled with a halogenated pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrrolidine ring to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyrrolidine and pyridine derivatives.
Applications De Recherche Scientifique
Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the structure-activity relationships (SAR) of pyrrolidine and pyridine derivatives.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-carboxylate Derivatives: These compounds share the pyrrolidine ring and carboxylate group but differ in the substituents on the ring.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups, such as pyridine-3-carboxylate and pyridine-4-carboxylate.
Pyrrolopyridine Compounds: These compounds contain fused pyrrolidine and pyridine rings, such as pyrrolo[3,4-c]pyridine.
Uniqueness
Methyl 3-(pyridin-4-yl)pyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrrolidine rings in a single molecule allows for diverse interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 3-pyridin-4-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-9(4-7-13-10)8-2-5-12-6-3-8/h2-3,5-6,9-10,13H,4,7H2,1H3 |
Clé InChI |
OPHQUHXWMZETQP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(CCN1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


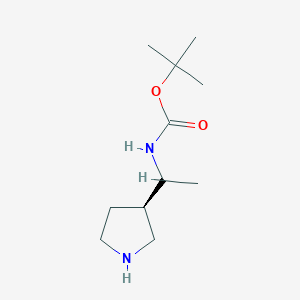

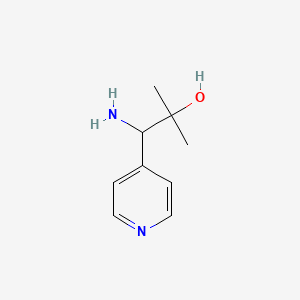
![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
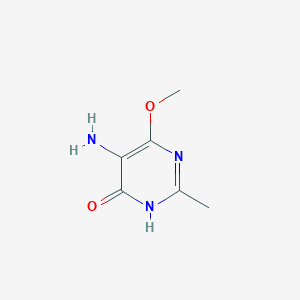
![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
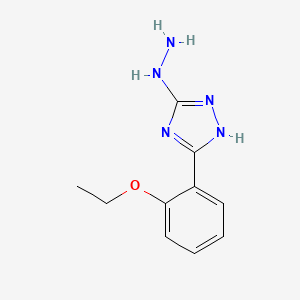
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)
